An In-depth Technical Guide to 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol: Current Understanding and Data Limitations
An In-depth Technical Guide to 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol: Current Understanding and Data Limitations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical structure and physical properties of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol. A comprehensive search of publicly available scientific databases and chemical supplier information was conducted to assemble a detailed profile of this compound. However, the search revealed a significant lack of specific data for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol, indicating it is likely a novel or not widely documented chemical entity. This guide, therefore, outlines the theoretical structural characteristics of the molecule, and by analogy to related compounds, predicts its general chemical and physical properties. It also highlights the current data gap and suggests potential synthetic approaches based on established organic chemistry principles.
Introduction and Data Unavailability
1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is a unique molecule that combines several key functional groups: a tertiary alcohol, an ether (methoxymethyl), and an acetal (diethoxy) on a butane framework. These features suggest potential applications as a specialized solvent, a building block in organic synthesis, or a scaffold in medicinal chemistry.
Despite a thorough investigation of chemical literature and databases, no specific experimental data for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol could be retrieved. The information presented herein is therefore based on the analysis of its constituent functional groups and data from structurally similar compounds. This document serves to highlight the current knowledge gap and to provide a foundational understanding for any future research on this specific molecule.
Chemical Structure and Identification
The systematic IUPAC name, 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol, defines a precise arrangement of atoms.
Structural Diagram:
Caption: 2D Chemical Structure of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol
Molecular Identifiers (Predicted):
| Identifier | Value |
| Molecular Formula | C10H22O4 |
| Molecular Weight | 206.28 g/mol |
| SMILES (Simplified) | CCC(C)(O)C(OCC)OCC(OC) |
| InChI Key | (Not available) |
Predicted Physical and Chemical Properties
In the absence of experimental data, the properties of 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol can be inferred from related, well-documented compounds. For instance, compounds like 1-Methoxy-2-butanol and various acetals provide some insight.[1][2]
Predicted Physical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless liquid | Based on similar short-chain alcohols and ethers.[3] |
| Boiling Point | Estimated to be in the range of 180-220 °C | The presence of a hydroxyl group will significantly increase the boiling point due to hydrogen bonding, while the overall molecular weight also contributes.[4] |
| Solubility | Moderately soluble in water; soluble in organic solvents | The hydroxyl and ether groups will confer some water solubility, but the hydrocarbon backbone will limit it. It is expected to be fully miscible with alcohols, ethers, and other common organic solvents.[2][3] |
| Density | ~0.95 - 1.05 g/mL | Similar multi-oxygenated aliphatic compounds tend to have densities slightly less than or close to that of water.[1] |
Predicted Chemical Properties:
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Tertiary Alcohol: The tertiary alcohol group is expected to be resistant to oxidation under mild conditions. It can undergo substitution reactions under acidic conditions.
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Acetal Group: The 1,1-diethoxy group is stable under neutral and basic conditions but will readily hydrolyze in the presence of acid to yield the corresponding aldehyde and ethanol. This reactivity is a hallmark of acetal chemistry.[5]
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Ether Linkages: The methoxymethyl and ethoxy ether linkages are generally stable and less reactive, contributing to the molecule's potential as a solvent.
Potential Synthetic Routes
While no specific synthesis for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol is documented, a plausible synthetic pathway can be proposed based on standard organic reactions. A potential disconnection approach is illustrated below.
Caption: Proposed Retrosynthetic Analysis for 1,1-Diethoxy-2-(methoxymethyl)butan-2-ol
Hypothetical Protocol:
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Acetal Formation: React butane-1,2-dione with triethyl orthoformate in the presence of an acid catalyst to selectively form 1,1-diethoxy-2-ketobutane. This reaction leverages the higher reactivity of one ketone group or requires controlled reaction conditions. The formation of acetals from ketones and orthoformates is a well-established method.
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Grignard Reagent Preparation: Prepare the Grignard reagent, methoxymethylmagnesium chloride, from chloromethyl methyl ether and magnesium in an anhydrous ether solvent like THF.
-
Grignard Addition: React the 1,1-diethoxy-2-ketobutane with the prepared methoxymethylmagnesium chloride. This nucleophilic addition to the ketone will form the tertiary alcohol.
-
Work-up and Purification: The reaction would be quenched with an aqueous solution (e.g., ammonium chloride) and the product extracted with an organic solvent. Purification would likely be achieved through distillation or column chromatography.
Potential Applications and Safety Considerations
Potential Applications:
-
Specialty Solvent: The combination of ether and alcohol functionalities could make it a useful solvent for specific applications where varying polarity is required.
-
Protecting Group Chemistry: The acetal group could serve as a protecting group for a carbonyl function, which can be removed under acidic conditions.
-
Precursor in Synthesis: It could be a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical or materials science fields.
Safety Considerations:
While no specific Material Safety Data Sheet (MSDS) exists for this compound, based on analogous structures, the following hazards should be anticipated:
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Flammability: As a low molecular weight organic compound, it is likely to be a flammable liquid.[6][7] Precautions should be taken to avoid heat, sparks, and open flames.[8][9]
-
Eye and Skin Irritation: Similar organic solvents can cause serious eye irritation and skin irritation upon contact.[6][8][9]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation, drowsiness, or dizziness.[6][8][9]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.
Conclusion
1,1-Diethoxy-2-(methoxymethyl)butan-2-ol represents an unexplored area of chemical space. While its existence is plausible from a structural standpoint, there is a clear absence of experimental data in the public domain. This guide has provided a theoretical framework for its structure, predicted properties, and potential synthesis. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the synthesis and applications of this and other novel multi-functionalized organic compounds. Further experimental investigation is required to validate the predictions made herein and to fully characterize this unique molecule.
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- 2. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]
- 3. CAS 4819-75-4: 1,1-Diethoxy-2-methoxyethane | CymitQuimica [cymitquimica.com]
- 4. 1-METHOXY-2-BUTANOL | 53778-73-7 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
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